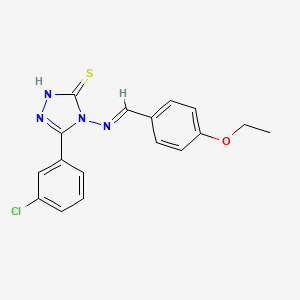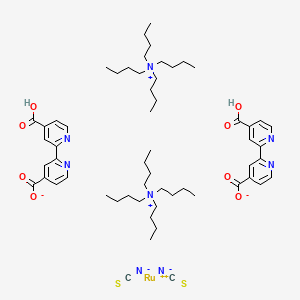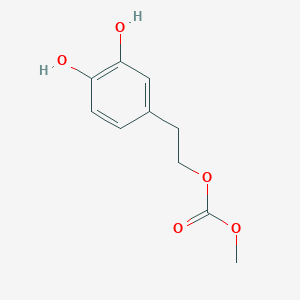
2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate is an organic compound with the molecular formula C10H12O5 It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, an ethyl group, and a methyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate typically involves the reaction of 3,4-dihydroxyphenethyl alcohol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbonate ester, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols and reduced derivatives.
Substitution: Halogenated and nitrated phenyl derivatives.
Scientific Research Applications
2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Neuroprotection: By modulating neurotransmitter levels and protecting neuronal cells from oxidative damage, the compound may exert neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenethylamine (Dopamine): A neurotransmitter with similar structural features but different biological functions.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with distinct chemical properties.
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine used in the treatment of Parkinson’s disease.
Uniqueness
2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate is unique due to its combination of a phenyl ring with hydroxyl groups and a methyl carbonate group.
Properties
CAS No. |
953422-34-9 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl methyl carbonate |
InChI |
InChI=1S/C10H12O5/c1-14-10(13)15-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,11-12H,4-5H2,1H3 |
InChI Key |
YUVJIRWJKNBBOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



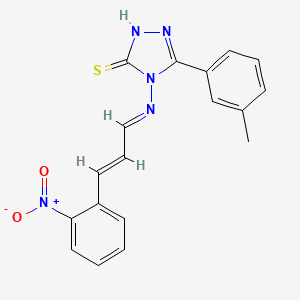
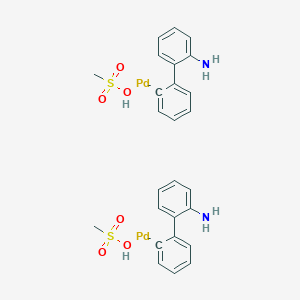
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
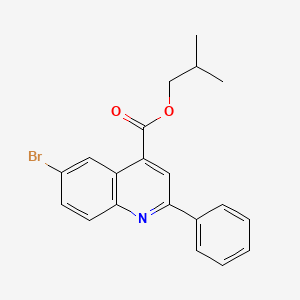
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
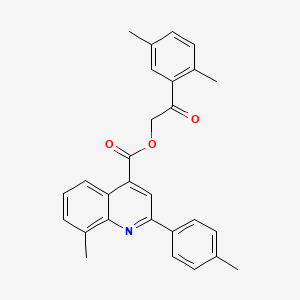
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)
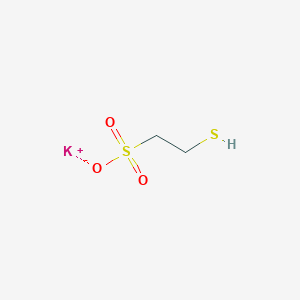

![3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)
